molecular formula C17H17N5O2 B2798038 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1209289-31-5

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer: B2798038
CAS-Nummer: 1209289-31-5
Molekulargewicht: 323.356
InChI-Schlüssel: UGYXFOIGWZKBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a pyridazinone moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyridazinone Moiety: The pyridazinone moiety can be synthesized by reacting a suitable hydrazine derivative with a diketone, followed by cyclization.

    Coupling of the Fragments: The final step involves coupling the pyrazole and pyridazinone fragments through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a pyrazole ring, a carboxamide group, and a pyridazine moiety. The molecular formula is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of approximately 338.41 g/mol. Its structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. For instance:

  • Targeting PRMT5 : Research has shown that pyrazole derivatives can inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Inhibiting PRMT5 could provide a therapeutic strategy for treating MTAP-deleted cancers .
  • HDAC Inhibition : Another study highlighted the ability of certain pyrazole derivatives to selectively inhibit histone deacetylase 6 (HDAC6), demonstrating high anti-inflammatory and anticancer activity . The compound showed promising results in preclinical models for acute liver injury, indicating its potential as an anti-necroptotic agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to significantly reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo models . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation, making it a valuable tool in drug development.
  • Molecular Interactions : Its structure allows for effective binding to target proteins, which is crucial for its therapeutic efficacy. Studies utilizing X-ray crystallography have provided insights into these interactions .

Case Study 1: HDAC6 Inhibition

In a controlled study involving the administration of the compound in a mouse model with acetaminophen-induced acute liver injury, significant protective effects were observed at a dosage of 40 mg/kg. The compound demonstrated an IC50 value of 0.5 nM against necroptosis pathways, highlighting its potency .

Case Study 2: PRMT5 Targeting

A series of pyrazole derivatives were screened for their ability to inhibit PRMT5, with the compound showing an IC50 value of 12 μM in functional assays. This suggests potential applicability in cancer therapy targeting specific methylation pathways associated with tumor growth .

Wirkmechanismus

The mechanism of action of 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with similar structural features.

    N-phenyl-2-pyridazinone: Contains a pyridazinone moiety similar to the target compound.

    4-phenyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with a carboxamide group.

Uniqueness

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the combination of its pyrazole, phenyl, and pyridazinone moieties, which impart specific chemical properties and potential biological activities not found in other similar compounds.

Biologische Aktivität

5-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, particularly in the context of anti-inflammatory and anticancer properties.

Molecular Characteristics

The compound's molecular formula is C21H19N5O3C_{21}H_{19}N_{5}O_{3}, with a molecular weight of approximately 389.4 g/mol. Its structure includes a pyrazole ring, which is known for conferring diverse biological activities to its derivatives, including anti-inflammatory and anticancer effects .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant inhibition of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that the compound may exert protective effects in models of acute liver injury and other inflammatory conditions .
  • Anticancer Properties : The compound's potential as an anticancer agent is supported by its action on various cancer cell lines. Pyrazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms, including the inhibition of specific histone deacetylases (HDACs) .

Mechanistic Studies

Mechanistic studies involving similar pyrazole compounds have revealed that they can selectively inhibit HDAC6, leading to decreased necrosis and inflammation in cellular models. For instance, one study demonstrated that a closely related pyrazole derivative exhibited an IC50 value of 0.5 nM for necroptosis inhibition and significant selectivity for HDAC6 over other HDAC isoforms .

Case Studies and Experimental Findings

Several experimental findings support the biological activity of pyrazole derivatives:

  • Acute Liver Injury Model : In a mouse model of acetaminophen-induced acute liver injury, a related pyrazole compound demonstrated significant protective efficacy at a dosage of 40 mg/kg, highlighting its therapeutic potential in liver diseases .
  • Cytokine Inhibition : Research has shown that certain pyrazole derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
  • Cancer Cell Line Studies : Various studies have tested pyrazole derivatives against different cancer cell lines, revealing their ability to inhibit cell growth and induce apoptosis through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EffectReference
Anti-inflammatory5-Methyl-N-(2-(6-oxopyridazin...Inhibition of TNF-α
AnticancerRelated Pyrazole DerivativeIC50 = 0.5 nM (necrosis)
Liver ProtectionPyrazole CompoundSignificant efficacy at 40 mg/kg

Eigenschaften

IUPAC Name

5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-13-15(12-20-22(13)14-6-3-2-4-7-14)17(24)18-10-11-21-16(23)8-5-9-19-21/h2-9,12H,10-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYXFOIGWZKBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.